molecular formula C15H17N3O3 B6461790 4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid CAS No. 2549065-10-1

4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid

Cat. No.: B6461790
CAS No.: 2549065-10-1
M. Wt: 287.31 g/mol
InChI Key: KWKWWPLEHSYNIO-UHFFFAOYSA-N
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Description

4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenylmethylamino group, and a carboxylic acid functional group attached to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid typically involves multi-step organic reactions

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Methoxyphenylmethylamino Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with 2-methoxybenzylamine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethylamino group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing a basis for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable lead compound in the search for new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the modification of surfaces and the creation of functionalized materials for various applications.

Mechanism of Action

The mechanism of action of 4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate. This interaction can lead to changes in cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-2-{[(2-hydroxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid
  • 4-ethyl-2-{[(2-chlorophenyl)methyl]amino}pyrimidine-5-carboxylic acid
  • 4-ethyl-2-{[(2-nitrophenyl)methyl]amino}pyrimidine-5-carboxylic acid

Uniqueness

Compared to similar compounds, 4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.

Properties

IUPAC Name

4-ethyl-2-[(2-methoxyphenyl)methylamino]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-12-11(14(19)20)9-17-15(18-12)16-8-10-6-4-5-7-13(10)21-2/h4-7,9H,3,8H2,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKWWPLEHSYNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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